molecular formula C13H16N2O B8311922 1-(2-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole

1-(2-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No. B8311922
M. Wt: 216.28 g/mol
InChI Key: WYBTUEZSNBFYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3,4,5-trimethylpyrazole

InChI

InChI=1S/C13H16N2O/c1-9-10(2)14-15(11(9)3)12-7-5-6-8-13(12)16-4/h5-8H,1-4H3

InChI Key

WYBTUEZSNBFYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg of 2-methoxyphenyl hydrazine hydrochloride was dissolved in 4 ml of ethanol, and 134 μl of 3-methyl-2,4-pentanedione was added and heated at reflux for 3 hours. To the reaction mixture was added 50 ml of water, neutralized with a saturated aqueous solution of sodium carbonate, and extracted with 60 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield 209.8 mg of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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